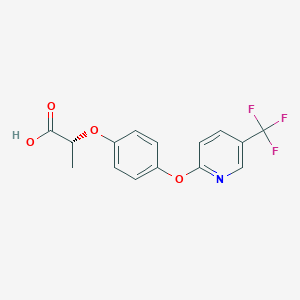

Fluazifop-P

Descripción general

Descripción

Fluazifop-P, also known as Fluazifop-P-butyl, is an organic compound used as a selective herbicide . The active ingredient is the 2R enantiomer at its chiral center and this material is known as fluazifop-P when used in that form . More commonly, it is sold as its butyl ester, fluazifop-P butyl, with the brand name Fusilade .

Molecular Structure Analysis

Fluazifop-P has a chemical formula of C15H12F3NO4 and a molar mass of 327.259 g·mol−1 . It contains a trifluoromethyl group in place of one of the chlorine atoms in the pyridine .Chemical Reactions Analysis

Fluazifop-P residues are extracted with acidified organic solvent, the esters and conjugates are hydrolyzed with 6 M hydrochloric acid . All fluazifop-P-butyl, free fluazifop-P and any conjugates are quantified as fluazifop-P .Physical And Chemical Properties Analysis

Fluazifop-P has a low aqueous solubility, is miscible in many organic solvents, and is not considered to be volatile . It is not expected to be persistent in either soil or water-sediment systems . It is unlikely to leach to groundwater .Aplicaciones Científicas De Investigación

Agriculture: Weed Control in Broad-Leaved Crops

Fluazifop-P is widely used as a post-emergence herbicide for controlling grasses in a variety of broad-leaved crops . It is particularly effective against annual and perennial grass weeds, making it a valuable tool for farmers to protect their crops and ensure higher yields.

Environmental Science: Analyzing Soil and Water Contamination

In environmental science, Fluazifop-P is studied for its impact on soil and water ecosystems. Research often focuses on its degradation products, their persistence in the environment, and potential effects on non-target organisms .

Biochemistry: Impact on Soil Microbial Communities

Biochemical studies have shown that Fluazifop-P can affect the richness and structure of soil bacterial communities. It influences key enzyme activities and can alter the microbial diversity, which is crucial for soil health and plant growth .

Plant Biology: Effects on Plant Growth and Physiology

Fluazifop-P has been researched for its effects on plant biology, particularly how it interferes with lipid synthesis in plants. It is absorbed through the foliage and affects the growth points in weeds, which is how it exerts its herbicidal action .

Toxicology: Safety and Risk Assessment

Toxicological studies are essential for understanding the safety profile of Fluazifop-P. Research in this field includes examining its effects on animal models, assessing the risk it poses to human health, and determining safe exposure levels .

Pharmaceutical Research: Potential for Drug Development

While primarily used in agriculture, the structural motif of Fluazifop-P, trifluoromethylpyridine, has applications in pharmaceutical research. It serves as a key component in developing active pharmaceutical ingredients, highlighting its versatility beyond herbicidal use .

Safety And Hazards

Propiedades

IUPAC Name |

(2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058194 | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluazifop-P | |

CAS RN |

83066-88-0 | |

| Record name | Fluazifop-P | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83066-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop-P [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083066880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop-P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUAZIFOP-P | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3S3257FZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

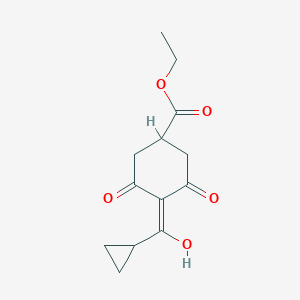

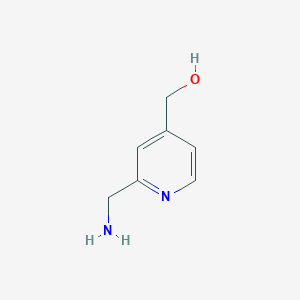

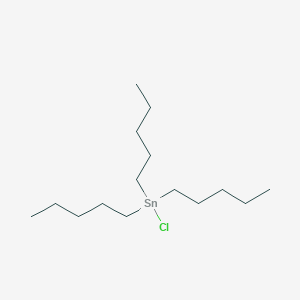

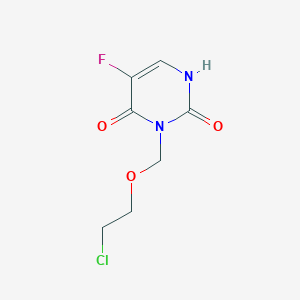

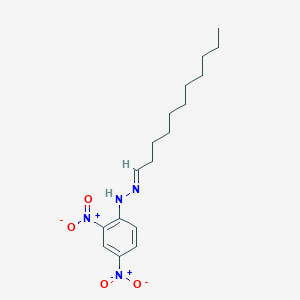

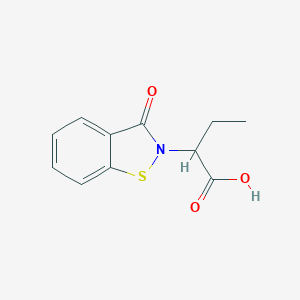

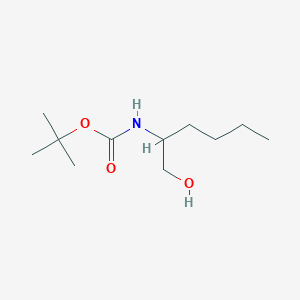

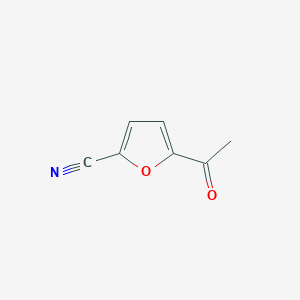

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of fluazifop-P in plants?

A1: Fluazifop-P inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. [, , , , , ]

Q2: How does the inhibition of ACCase lead to plant death?

A2: ACCase is a key enzyme in fatty acid biosynthesis. By inhibiting ACCase, fluazifop-P disrupts lipid synthesis, particularly in actively growing regions such as meristems, rhizomes, and stolons of susceptible grass species. This ultimately leads to plant death by disrupting cell membrane formation and energy production. [, , ]

Q3: Why is fluazifop-P selective for grasses?

A3: Fluazifop-P selectively targets the form of ACCase found in grasses. Broadleaf plants possess a different form of ACCase that is not significantly affected by fluazifop-P. [, ]

Q4: What is the molecular formula and weight of fluazifop-P?

A4: The molecular formula of fluazifop-P is C19H17F3N2O4, and its molecular weight is 394.35 g/mol. [] Unfortunately, the provided research papers lack specific spectroscopic data for fluazifop-P.

Q5: How does the application timing of fluazifop-P affect its efficacy?

A5: Research indicates that the timing of fluazifop-P application can influence its efficacy. Applying the herbicide in the vegetative year of a biannual production cycle, as in the case of lowbush blueberry fields, tends to have a greater impact on weed control than crop-year applications. []

Q6: Does the presence of other herbicides affect the activity of fluazifop-P?

A6: Yes, certain herbicides can antagonize the activity of fluazifop-P. For example, bromoxynil can reduce large crabgrass control when mixed with fluazifop-P. [] Similarly, CGA-362622 (trifloxysulfuron) can negatively impact broadleaf signalgrass and large crabgrass control when mixed with fluazifop-P. []

Q7: Are there any environmental factors that influence the activity of fluazifop-P?

A7: Environmental factors can play a role in fluazifop-P efficacy. For instance, drought stress can reduce the absorption of fluazifop-P by giant foxtail. [] Conversely, applying fluazifop-P during specific times of the day, such as from 17:00 to 21:00, can enhance its effectiveness on green foxtail. []

Q8: How stable is fluazifop-P in soil?

A8: Fluazifop-P is readily lost from the soil, with only 2% recovered 24 hours after application. [] Fluazifop-P is rapidly degraded to fluazifop-acid, which also exhibits herbicidal activity. The half-life of fluazifop-acid in soil varies depending on temperature and application rate, ranging from 19.8 to 23.9 days. []

Q9: Are there any known cases of resistance to fluazifop-P?

A9: Resistance to fluazifop-P has been documented in various grass species. Johnsongrass populations resistant to fluazifop-P have been found, [, ] and research has shown that this resistance can be transferred to crop sorghum through hybridization. [] Giant foxtail populations resistant to fluazifop-P and other aryloxyphenoxypropionate and cyclohexanedione herbicides have also been identified. []

Q10: Is there cross-resistance between fluazifop-P and other herbicides?

A10: Cross-resistance has been observed between fluazifop-P and other herbicides that target ACCase, including quizalofop-P and sethoxydim. [, , ] This cross-resistance poses a challenge for weed management, as resistance to one ACCase inhibitor can confer resistance to others.

Q11: What are the mechanisms of resistance to fluazifop-P?

A11: Research suggests that resistance mechanisms to fluazifop-P can involve both target-site and non-target site mechanisms. Mutations in the ACCase gene can confer resistance, but these have not been found in zoysiagrass. [] Non-target site mechanisms like reduced translocation of fluazifop-P out of the treated leaf have been observed in large crabgrass. [] Zoysiagrass exhibits non-target site tolerance, with a combination of minor additive mechanisms likely contributing to fluazifop-P-butyl tolerance. []

Q12: Are there strategies to mitigate the environmental impact of fluazifop-P?

A13: Optimizing application techniques can minimize potential environmental impact. Studies have shown that reducing the dosage and spray volume of fluazifop-P, while applying during favorable environmental conditions, can maintain effective weed control while potentially reducing the amount of herbicide released into the environment. []

Q13: What are the potential applications of research on fluazifop-P resistance in other fields?

A15: Research on fluazifop-P resistance in weeds contributes to broader understanding of herbicide resistance mechanisms, which can inform strategies for developing new herbicides and managing resistance in other weed species. [] This knowledge is also relevant for studying pesticide resistance in insects and other pests. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B166840.png)